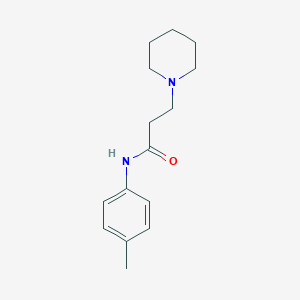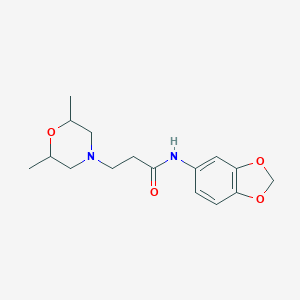
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in recent years due to its stimulant effects. MPHP has been used in scientific research to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide is not well understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant effects observed with N-(4-methylphenyl)-3-piperidin-1-ylpropanamide use.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide increases dopamine release in the nucleus accumbens, a region of the brain associated with reward and motivation. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and neurochemical techniques. However, N-(4-methylphenyl)-3-piperidin-1-ylpropanamide also has several limitations. Its use in animal models may not accurately reflect its effects in humans, and its potential for abuse and addiction may limit its use in clinical research.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-3-piperidin-1-ylpropanamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has anxiogenic effects, which may be useful in the treatment of anxiety disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been shown to have addictive properties, and its use in animal models may provide insights into the mechanisms underlying addiction. Finally, there is a need for further research on the long-term effects of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide use, particularly on cardiovascular health and cognitive function.
Méthodes De Synthèse
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylacetonitrile with 1-piperidinylpropan-1-one. The resulting intermediate is then reduced using sodium borohydride to yield N-(4-methylphenyl)-3-piperidin-1-ylpropanamide. This synthesis method has been optimized to produce high yields and purity of N-(4-methylphenyl)-3-piperidin-1-ylpropanamide.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has been used in scientific research to explore its potential therapeutic applications. Studies have shown that N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has stimulant effects similar to other cathinones, such as methcathinone and mephedrone. These effects include increased locomotor activity, hyperthermia, and increased dopamine release. N-(4-methylphenyl)-3-piperidin-1-ylpropanamide has also been shown to have anxiogenic effects, which may be useful in the treatment of anxiety disorders.
Propriétés
Numéro CAS |
23656-68-0 |
|---|---|
Nom du produit |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide |
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Clé InChI |
QOEOJNGBKNJIGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248174.png)
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)

![1-[2-(3,4-Difluoro-phenylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248177.png)
![N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248178.png)
![3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248181.png)
![3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248182.png)



![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)

![1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B248194.png)